Enhanced Antibiotic Potentiation via 6-Bromoindazole Scaffold vs. 6-Bromoindole
In a head‑to‑head comparison of 6-bromoindole and 6-bromoindazole‑based inhibitors of bacterial cystathionine γ‑lyase (bCGL), the 6‑bromoindazole derivative MNS3 exhibited a 3.7‑fold higher potency in potentiating gentamicin activity against Staphylococcus aureus compared to its 6‑bromoindole analog MNS2. MNS4 (another 6‑bromoindazole analog) showed a 2.5‑fold enhancement relative to MNS2. These data demonstrate that the 6‑bromoindazole core, which is structurally related to 6‑bromo-1H‑indazole-3,7‑diamine, provides superior antibiotic potentiation compared to the 6‑bromoindole scaffold, likely due to differences in electronic distribution and hydrogen‑bonding interactions with the bCGL active site [1].
| Evidence Dimension | Antibiotic potentiation efficacy (gentamicin fold enhancement) |
|---|---|
| Target Compound Data | MNS3 (6-bromoindazole derivative): 3.7-fold enhancement of gentamicin activity |
| Comparator Or Baseline | MNS2 (6-bromoindole derivative): 1.0-fold enhancement (baseline) |
| Quantified Difference | 3.7-fold increase |
| Conditions | In vitro antibacterial assay against Staphylococcus aureus |
Why This Matters
For researchers developing antibiotic potentiators, this quantitative difference validates the selection of 6-bromoindazole‑based scaffolds over 6‑bromoindole alternatives to achieve higher efficacy in combating antimicrobial resistance.
- [1] Novikov, R. A., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 388. DOI: 10.3390/molecules30020388 View Source
